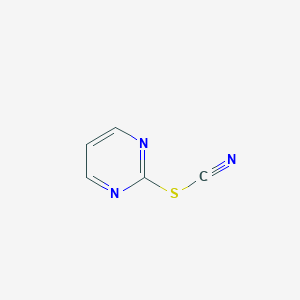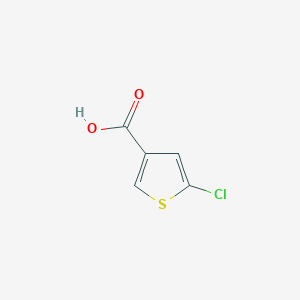![molecular formula C6H7BN2OS B186583 4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol CAS No. 58157-75-8](/img/structure/B186583.png)
4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with boron-containing reagents. The reaction conditions often include the use of solvents such as toluene or xylene and catalysts like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Propriétés
Numéro CAS |
58157-75-8 |
|---|---|
Formule moléculaire |
C6H7BN2OS |
Poids moléculaire |
166.01 g/mol |
Nom IUPAC |
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2OS/c1-4-6-5(2-3-11-6)7(10)9-8-4/h2-3,9-10H,1H3 |
Clé InChI |
LVZUMSAOORDPBX-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C(=NN1)C)SC=C2)O |
SMILES canonique |
B1(C2=C(C(=NN1)C)SC=C2)O |
| 58157-75-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)







